1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Overview
Description
1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a carbamoyl group, and a dihydropyridazine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Benzodioxole Intermediate: This step involves the synthesis of the benzodioxole ring, which can be achieved through various methods, such as the cyclization of catechol derivatives with formaldehyde.
Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate precursors to form the dihydropyridazine ring. This can be achieved through the reaction of hydrazines with diketones or other suitable electrophiles.
Final Coupling: The final step involves the coupling of the benzodioxole-carbamoyl intermediate with the dihydropyridazine core under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or dihydropyridazine rings are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the carbamoyl group and the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to the modulation of biochemical pathways.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades and altering cellular functions.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes and leading to cytotoxic effects.
Comparison with Similar Compounds
1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the benzodioxole or dihydropyridazine rings, leading to variations in chemical and biological properties.
This compound: This compound has a different core structure but similar functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-18(21-14-6-8-16-17(10-14)29-12-28-16)11-24-19(26)9-7-15(23-24)20(27)22-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,25)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWVTHMEDMNWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.